molecular formula C58H92O26 B151202 Yemuoside YM(8) CAS No. 128532-98-9

Yemuoside YM(8)

Cat. No. B151202
M. Wt: 1205.3 g/mol
InChI Key: IRZZOZRPUQRNSV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Yemuoside YM(8) is a natural compound that has been recently discovered to have potential therapeutic benefits in various fields of medicine. It is a type of iridoid glycoside that is found in the leaves of the Yemu plant, which is native to China. Yemuoside YM(8) has been shown to have promising effects in scientific research, particularly in the areas of cancer treatment, cardiovascular disease, and neurodegenerative disorders.

Mechanism Of Action

The mechanism of action of Yemuoside YM(8) is not fully understood, but it is believed to work through a variety of pathways. It has been shown to inhibit the activity of certain enzymes that are involved in cancer cell growth and inflammation. It may also work by modulating the immune system and reducing oxidative stress in the body.

Biochemical And Physiological Effects

Yemuoside YM(8) has several biochemical and physiological effects in the body. It has been shown to reduce inflammation, improve blood flow, and protect against oxidative stress. It may also have an impact on hormone levels and immune function.

Advantages And Limitations For Lab Experiments

One of the main advantages of Yemuoside YM(8) for lab experiments is that it is a natural compound that is highly potent and pure. This makes it an ideal candidate for studying its effects in various biological systems. However, one limitation is that the synthesis method is complex and time-consuming, which can make it difficult to obtain large quantities of the compound for experiments.

Future Directions

There are several potential future directions for research on Yemuoside YM(8). One area of interest is in developing new cancer treatments that incorporate Yemuoside YM(8) as a therapeutic agent. Another potential direction is in studying its effects on other diseases, such as diabetes and autoimmune disorders. Finally, there is interest in developing new synthesis methods that are more efficient and cost-effective.

Synthesis Methods

The synthesis method of Yemuoside YM(8) involves a complex process that requires the extraction of the compound from the Yemu plant. The leaves of the plant are first dried and then crushed to obtain a powder. The powder is then extracted with a solvent such as ethanol, and the resulting solution is further purified through various chromatography techniques. The final product is a white crystalline powder that is highly pure and potent.

Scientific Research Applications

Yemuoside YM(8) has been the subject of numerous scientific studies over the past few years. One of the most promising areas of research has been in cancer treatment. Studies have shown that Yemuoside YM(8) has potent anti-tumor effects, particularly in breast cancer and lung cancer cells. It has been shown to inhibit cancer cell growth and induce apoptosis (cell death) in cancer cells.
In addition to its anti-cancer effects, Yemuoside YM(8) has also been shown to have potential therapeutic benefits in cardiovascular disease. Studies have shown that it can improve blood flow and reduce inflammation in the arteries, which may help to prevent heart attacks and strokes.
Finally, Yemuoside YM(8) has also been studied for its potential neuroprotective effects. It has been shown to protect neurons from damage and improve cognitive function in animal models of Alzheimer's disease and Parkinson's disease.

properties

CAS RN

128532-98-9

Product Name

Yemuoside YM(8)

Molecular Formula

C58H92O26

Molecular Weight

1205.3 g/mol

IUPAC Name

[3,4,6-trihydroxy-5-[[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl] 10-[3-[3,5-dihydroxy-6-methyl-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-4,5-dihydroxyoxan-2-yl]oxy-6a,6b,9,9,12a-pentamethyl-2-methylidene-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylate

InChI

InChI=1S/C58H92O26/c1-23-10-15-58(53(74)84-50-41(69)35(63)25(47(73)83-50)21-75-48-42(70)39(67)37(65)29(19-59)78-48)17-16-56(6)26(27(58)18-23)8-9-32-55(5)13-12-33(54(3,4)31(55)11-14-57(32,56)7)80-52-46(36(64)28(61)22-76-52)82-51-44(72)45(34(62)24(2)77-51)81-49-43(71)40(68)38(66)30(20-60)79-49/h8,24-25,27-52,59-73H,1,9-22H2,2-7H3

InChI Key

IRZZOZRPUQRNSV-UHFFFAOYSA-N

SMILES

CC1C(C(C(C(O1)OC2C(C(COC2OC3CCC4(C(C3(C)C)CCC5(C4CC=C6C5(CCC7(C6CC(=C)CC7)C(=O)OC8C(C(C(C(O8)O)COC9C(C(C(C(O9)CO)O)O)O)O)O)C)C)C)O)O)O)OC1C(C(C(C(O1)CO)O)O)O)O

Canonical SMILES

CC1C(C(C(C(O1)OC2C(C(COC2OC3CCC4(C(C3(C)C)CCC5(C4CC=C6C5(CCC7(C6CC(=C)CC7)C(=O)OC8C(C(C(C(O8)O)COC9C(C(C(C(O9)CO)O)O)O)O)O)C)C)C)O)O)O)OC1C(C(C(C(O1)CO)O)O)O)O

synonyms

3-O-beta-glucopyranosyl(1-3)-alpha-rhamnopyranosyl-(1-2)-alpha-arabinopyranosyl-30-noroleana-12,20(29)-dien-28-oic acid 28-O-alpha-rhamnopyranosyl-(1-4)-beta-glucopyranosyl-(1-6)-beta-glucopyranoside
yemuoside YM(8)
yemuoside YM8

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.